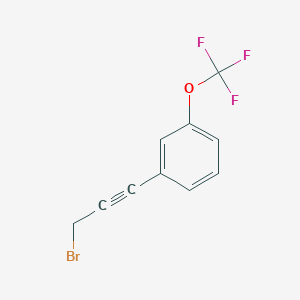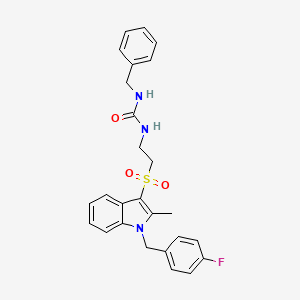
1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea” is a complex organic molecule that contains several functional groups and structural features. It has a benzyl group, a fluorobenzyl group, an indole ring, a sulfonyl group, and a urea group .
Synthesis Analysis
While the exact synthesis pathway for this compound is not provided, it likely involves several steps, each introducing a different part of the molecule. The synthesis could involve reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecule contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of the sulfonyl group (-SO2-) and the urea group (-NH-CO-NH2) also add complexity to the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, reactions could occur at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar atoms would influence its properties .科学的研究の応用
Synthesis and Chemical Behavior
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a methodology for synthesizing ureas from carboxylic acids, showcasing a broader application of sulfonyl ureas in chemical synthesis. This process is highlighted for its good yields, compatibility with various protecting groups, and environmentally friendly approach due to the recyclability of byproducts (Kishore Thalluri et al., 2014).
Cyclodextrin complexation studies involving urea-linked cyclodextrin compounds reveal potential applications in molecular devices and photoisomerization research. Such studies underscore the versatility of urea derivatives in forming complex structures that have unique physical and chemical properties (J. Lock et al., 2004).
Stereospecific intramolecular electrophilic arylation of lithiated ureas demonstrates the creation of chiral tertiary carbinamines, revealing the compound's potential in stereospecific synthesis and the creation of new stereogenic centers, thus highlighting its importance in the development of chiral drugs and molecules (Jonathan Clayden et al., 2007).
Sulfonylurea compounds' action on TXA2 both in vivo and in vitro suggests utility in medical research, specifically in exploring mechanisms of action for platelet aggregation and vascular muscle relaxation. This application points toward the potential medicinal implications of sulfonylurea derivatives (Na Lu et al., 2012).
Photodegradation studies of thiadiazole-urea herbicides provide insights into environmental behavior and degradation pathways of sulfonyl urea compounds, which are crucial for assessing their environmental impact and degradation behavior (A. Moorman et al., 1985).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzyl-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-19-25(34(32,33)16-15-28-26(31)29-17-20-7-3-2-4-8-20)23-9-5-6-10-24(23)30(19)18-21-11-13-22(27)14-12-21/h2-14H,15-18H2,1H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOMFYVGBMRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

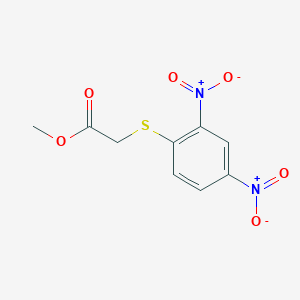
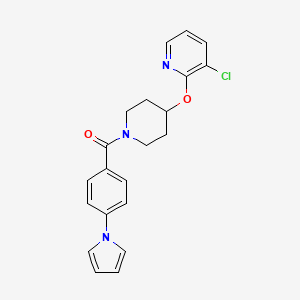
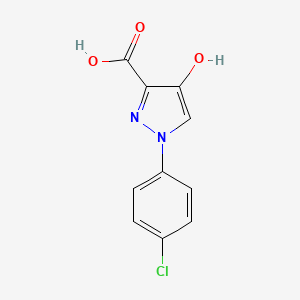
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2600858.png)
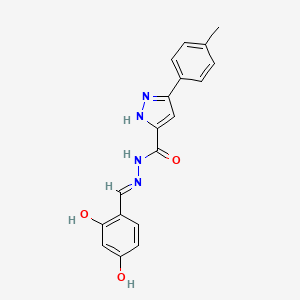
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)

![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2600865.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2600866.png)

![3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2600869.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)
